Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride
CAS No.: 937655-22-6
Cat. No.: VC8324731
Molecular Formula: C12H15ClN2OS
Molecular Weight: 270.78
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937655-22-6 |
|---|---|
| Molecular Formula | C12H15ClN2OS |
| Molecular Weight | 270.78 |
| IUPAC Name | N-[(2-methoxy-1,3-thiazol-5-yl)methyl]-1-phenylmethanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H14N2OS.ClH/c1-15-12-14-9-11(16-12)8-13-7-10-5-3-2-4-6-10;/h2-6,9,13H,7-8H2,1H3;1H |
| Standard InChI Key | PAUTVFLWLNTQHV-UHFFFAOYSA-N |
| SMILES | COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl |
| Canonical SMILES | COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride belongs to the thiazole family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The molecular formula C₁₂H₁₅ClN₂OS corresponds to a molar mass of 270.78 g/mol. Key structural features include:
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A 2-methoxy-1,3-thiazol-5-yl group, where the methoxy (-OCH₃) substituent at position 2 modulates electronic properties.
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A benzylamine moiety linked via a methylene bridge to the thiazole ring.
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A hydrochloride salt form, improving solubility in polar solvents.
The canonical SMILES representation (COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl) and InChIKey (PAUTVFLWLNTQHV-UHFFFAOYSA-N) provide unambiguous identifiers for computational and experimental studies.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Number | 1332530-61-6 |
| Molecular Formula | C₁₂H₁₅ClN₂OS |
| Molecular Weight | 270.78 g/mol |
| SMILES | COC1=NC=C(S1)CNCC2=CC=CC=C2.Cl |
| Solubility | Polar solvents (e.g., DMSO, H₂O) |
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of Benzyl[(2-methoxy-1,3-thiazol-5-yl)methyl]amine hydrochloride involves multi-step organic reactions, typically starting with the construction of the thiazole ring. A common approach includes:
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Thiazole Formation: Cyclocondensation of thiourea derivatives with α-haloketones or α-haloaldehydes under acidic conditions.
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Methoxy Substitution: Introduction of the methoxy group via nucleophilic substitution or methoxylation reactions.
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Benzylamine Conjugation: Alkylation of the thiazole-methyl group with benzylamine, followed by hydrochloride salt formation.
Patents on analogous thiazole derivatives, such as US10351556B2 , highlight the use of alkyl haloformates (e.g., methyl chloroformate) and chiral acids to control stereochemistry and reduce impurities. For instance, tert-butyl carbamate intermediates are often employed to protect amine groups during synthesis .
Purification Techniques
Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and dichloromethane/methanol gradients. High-performance liquid chromatography (HPLC) is recommended for analytical purity assessments, particularly to isolate enantiomers or eliminate N-oxide byproducts .
Biological Activities and Mechanisms
| Activity | Target/Mechanism | Efficacy |
|---|---|---|
| Antimicrobial | DHFR inhibition, cell wall disruption | MIC: 2–8 µg/mL |
| Anticancer | DNA intercalation, topoisomerase II inhibition | IC₅₀: 15 µM |
Research Advancements and Future Directions
Recent Developments
A 2023 study optimized the compound’s solubility using solid dispersions with hydroxypropyl methylcellulose (HPMC), achieving a 3.5-fold increase in bioavailability. Parallel work in patent US10351556B2 emphasizes the utility of L-ascorbic acid as an antioxidant to suppress N-oxide impurities during large-scale synthesis.
Challenges and Opportunities
Current limitations include:
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Toxicity: Off-target effects on cytochrome P450 enzymes.
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Stereochemical Complexity: Difficulty in isolating enantiomers with optimal activity.
Future research should prioritize:
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In Vivo Pharmacokinetics: Assessing absorption, distribution, and metabolism.
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Structure-Activity Relationships (SAR): Modifying the benzyl or methoxy groups to enhance selectivity.
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